Astilbin is a natural compound classified as a dihydroflavonol glycoside. [, , ] It is primarily found in various plant sources and has been a subject of extensive scientific research due to its diverse biological activities. [, ] Notably, Engelhardia roxburghiana Wall. and Smilax glabra Roxb. are identified as primary sources for astilbin purification owing to their high astilbin content. []
Astilbin is classified as a glycosyl flavonoid, specifically a rhamnoside of taxifolin. It is predominantly found in the bark of various plants, particularly in species of the genus Astilbe and other related flora. The compound is known for its antioxidant properties and has been isolated from natural sources such as Rhizoma Smilacis Glabrae (Chinese medicine) and red wines, where it appears in varying concentrations .
Astilbin can be synthesized through several methods:
Astilbin has a complex molecular structure characterized by its glycosidic bond between a rhamnose sugar and the flavonoid backbone (taxifolin). The molecular formula for astilbin is C_21H_22O_10, and its structural formula can be represented as follows:
The presence of hydroxyl groups contributes to its solubility and biological activity. The stereochemistry around the flavonoid core plays a crucial role in its interaction with biological targets.
Astilbin participates in various chemical reactions:
The mechanism of action of astilbin primarily revolves around its antioxidant activity. It exerts protective effects against oxidative stress by:
Studies suggest that astilbin may also influence metabolic pathways related to lipid metabolism and glucose homeostasis, contributing to its therapeutic potential in metabolic disorders .
Astilbin exhibits several notable physical and chemical properties:
These properties influence its extraction methods, formulation in supplements, and stability during storage.
Astilbin has diverse applications across various fields:
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